molecular formula C7H9NO3 B6164643 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid CAS No. 1520691-56-8

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

Cat. No.: B6164643
CAS No.: 1520691-56-8
M. Wt: 155.15 g/mol
InChI Key: KSCQRXPMRRTRAO-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,2-oxazol-4-yl)propanoic acid (CAS# 141501-28-2) is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It belongs to the class of oxazole derivatives, a group of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery . The molecule features a 1,2-oxazole (isoxazole) ring linked to a propanoic acid chain, a structure that makes it a valuable building block or intermediate in organic synthesis and pharmaceutical research. Researchers utilize this compound and its analogs in the development and exploration of novel chemical entities. Oxazole scaffolds are frequently investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Specifically, structurally related compounds that also contain an isoxazole ring fused with a propanoic acid or alanine moiety, such as AMPA (2-Amino-3-(5-methyl-3-oxo-2,3-dihydro-1,2-oxazol-4-yl)propanoic acid), are known to be potent agonists for glutamate receptors in the central nervous system, playing a crucial role in fast excitatory synaptic transmission . This suggests that this compound could serve as a key synthetic intermediate or a backbone for designing molecules that modulate similar neurological targets. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1520691-56-8

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-methyl-3-(1,2-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-8-11-4-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

KSCQRXPMRRTRAO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CON=C1)C(=O)O

Purity

93

Origin of Product

United States

Structure Activity Relationship Sar Investigations

SAR Studies of Analogues with Related Oxazole (B20620) or Propanoic Acid Scaffolds

The chemical architecture of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid offers several avenues for modification. Key areas of investigation include the nature of the heterocyclic ring and the impact of various substituents on the molecule's framework.

The arrangement of heteroatoms within the five-membered ring is a critical determinant of a compound's physicochemical properties and, consequently, its biological function. Oxazole and its isomer isoxazole (B147169) are prominent structural motifs in pharmaceutical chemistry. rsc.orgnih.gov The key difference lies in the placement of the nitrogen and oxygen atoms: in 1,3-oxazole, they are separated by a carbon atom, whereas in isoxazole, they are adjacent. nih.gov

This structural variance influences the electron distribution, aromaticity, and hydrogen-bonding capacity of the ring system. rsc.org These differences can lead to distinct binding interactions with biological targets. For instance, isoxazole-based compounds are more prevalent in commercially available drugs compared to their oxazole counterparts, suggesting they may offer more favorable pharmacokinetic or pharmacodynamic profiles in many cases. rsc.orgnih.gov

In the context of designing bioactive compounds, the choice between an oxazole and an isoxazole scaffold is a common strategy to modulate activity and reduce off-target effects. rsc.org Studies on related structures have shown that the specific isomer can significantly impact potency. For example, in the development of inhibitors for certain enzymes, the ability of the heterocyclic ring to act as a hydrogen bond acceptor is paramount. The different positioning of the nitrogen and oxygen atoms in oxazole versus isoxazole rings can alter the strength and geometry of these crucial interactions.

Table 1: Comparison of Heterocyclic Scaffolds

Scaffold Key Structural Feature Implication in SAR
1,2-Oxazole (Isoxazole) Adjacent nitrogen and oxygen atoms. nih.gov Different electronic and hydrogen bonding properties compared to 1,3-oxazole, often leading to varied biological activity. rsc.org
1,3-Oxazole Nitrogen and oxygen atoms separated by a carbon. nih.gov Influences non-covalent interactions like hydrogen bonding and π–π stacking, which are critical for target binding. rsc.org

Analysis of Various Alkyl and Aryl Substitutions

The substitution patterns on both the heterocyclic ring and the propanoic acid moiety play a pivotal role in defining the biological activity of this class of compounds. The size, shape, and electronic nature of these substituents can dramatically influence a molecule's affinity for its target, as well as its metabolic stability and solubility.

Research on structurally related aryl propionic acids has demonstrated the significant impact of substitutions. For instance, in a series of aryl propionic acid inhibitors of the KEAP1/NRF2 protein-protein interaction, replacing a methyl group with a phenyl group on a sulfonamide substituent led to a 13-fold increase in affinity. sci-hub.se This enhancement was attributed to favorable π-stacking and lipophilic interactions with a tyrosine residue in the binding pocket. sci-hub.se

Similarly, studies on other isoxazole derivatives have highlighted the importance of the substitution pattern on the aromatic rings. In a series of compounds designed as carbonic anhydrase inhibitors, the most active compound featured a five-membered thiophene (B33073) ring, while the second most active contained a phenyl ring with ethoxy and hydroxyl substituents. acs.org This indicates that both the type of aromatic ring and its specific substitution pattern are crucial for determining inhibitory activity. acs.org

The introduction of various aryl groups to a propanoic acid scaffold has also been shown to be a viable strategy for developing compounds with antimicrobial properties. In one study, the reaction of 3-(furan-2-yl)propenoic acids with different arenes yielded a range of 3-aryl-3-(furan-2-yl)propanoic acid derivatives that exhibited good antimicrobial activity against various pathogens. nih.gov

Table 2: Effect of Substitutions on Biological Activity in Related Propanoic Acid Derivatives

Parent Scaffold Substitution Observation Reference
Aryl Propionic Acid Derivative Replacement of a methyl with a phenyl group. 13-fold enhancement in binding affinity due to improved π-stacking interactions. sci-hub.se
Isoxazolone Derivative Thiophene ring vs. substituted phenyl ring. The nature of the aromatic ring and its substituents significantly influenced inhibitory activity against carbonic anhydrase. acs.org
3-(Furan-2-yl)propanoic Acid Introduction of various aryl groups. Resulted in derivatives with significant antimicrobial activity. nih.gov

These examples underscore the principle that even minor modifications to the alkyl or aryl substituents can lead to substantial changes in biological outcomes. For this compound, this suggests that substitutions on the oxazole ring or modifications to the methyl group on the propanoic acid chain would likely have a profound impact on its activity profile.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data on the biological evaluation, mechanistic insights, anticancer potential, or anti-inflammatory and analgesic properties of the chemical compound This compound .

The conducted searches did not yield any studies detailing the proposed mechanisms of action, its effects on cancer cell lines or in vivo models, or its activity in preclinical models of inflammation and pain as per the requested outline.

While the broader classes of compounds, such as isoxazole derivatives and aryl propionic acids, are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects nih.govresearchgate.netorientjchem.orgrsc.org, this general information cannot be directly and accurately attributed to the specific molecule . Scientific literature on analogous but structurally distinct compounds exists spandidos-publications.comnih.govnih.govresearchgate.net, but a core principle of scientific accuracy prevents the extrapolation of their specific findings to "this compound."

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for this specific compound. Further research and publication in peer-reviewed scientific journals are required to elucidate the pharmacological profile of this compound.

Preclinical Biological Evaluation and Mechanistic Insights

Preclinical Pharmacological Activities of Oxazole-Propanoic Acid Derivatives

Metabolic Regulation and PPAR Agonism

The chemical compound 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid has been investigated for its potential role in metabolic regulation, primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). These nuclear receptors are critical in the regulation of lipid and glucose homeostasis.

Dual and Triple PPAR Agonist Profiles

Research has indicated that derivatives of propanoic acid can act as agonists for PPARs. For instance, certain phenylpropanoic acid derivatives have been identified as potent dual agonists for human PPARα and PPARγ. medchemexpress.com One such derivative, (S)-3-{4-[3-(5-methyl-2-phenyl-oxazol-4-yl)-propyl]-phenyl}-2-1,2,3-triazol-2-yl-propionic acid, demonstrated significant activity with EC50 values of 0.013 µM for PPARα and 0.061 µM for PPARγ. medchemexpress.com While this compound is structurally distinct from this compound, its activity provides a basis for the potential of related structures to exhibit similar PPAR agonist profiles. The concept of dual or even triple PPAR agonism (involving PPARα, PPARγ, and PPARδ) is a key area of interest in the development of therapies for metabolic disorders.

Implications for Metabolic Disorders (e.g., Diabetes)

The agonism of PPARs has significant implications for the management of metabolic disorders such as type 2 diabetes. PPARα activation is primarily associated with the regulation of fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. Dual PPARα/γ agonists have been shown to improve insulin sensitivity, lower plasma glucose and triglycerides, and increase high-density lipoprotein cholesterol (HDL-C). medchemexpress.com For example, in a diabetic animal model, a dual agonist was observed to decrease insulin levels, plasma glucose, and triglycerides. medchemexpress.com Another related metabolite, 2-methyl-3-oxovaleric acid, has been identified as a characteristic metabolite in propionic acidemia, a metabolic disorder. nih.gov This highlights the role of propanoic acid derivatives in metabolic pathways, further suggesting the potential for compounds like this compound to influence metabolic health.

Neurological Activity and Glutamate (B1630785) Receptor Modulation

In addition to its metabolic effects, there is an exploration of the neurological activity of propanoic acid derivatives, particularly their ability to modulate glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including AMPA and NMDA receptors, are crucial for synaptic plasticity, learning, and memory.

AMPA Receptor Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are compounds that enhance the receptor's response to glutamate. This can lead to improved synaptic transmission and has therapeutic potential for cognitive disorders. While direct studies on this compound are not specified, related structures have been investigated as AMPA receptor modulators. For instance, biarylpropylsulfonamides have been identified as potent potentiators of AMPA receptors. nih.gov The structural similarities suggest that the propanoic acid backbone could be a scaffold for developing new AMPA receptor PAMs.

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptor antagonists are a class of compounds that inhibit the action of the NMDA receptor. wikipedia.org This can be neuroprotective in conditions of excessive glutamate release, such as during a stroke. doi.orgresearchgate.net Derivatives of (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid have shown affinity for glutamate receptors, with some enantiomers displaying selectivity for the NMDA subtype. nih.gov Specifically, the (R)-enantiomer of one derivative demonstrated increased selectivity for the NMDA receptor. nih.gov This indicates that modifications to the propanoic acid structure can tune its activity towards specific glutamate receptor subtypes.

Biochemical Pathways and Molecular Mechanisms

The biological activities of this compound and its analogs are rooted in their interaction with specific biochemical pathways and molecular targets. In metabolic regulation, the primary mechanism involves the direct binding to and activation of PPARs. This activation leads to the transcription of genes involved in lipid metabolism and insulin signaling. For example, the activation of PPARα can lead to an increase in the expression of apolipoprotein A-1, which is a key component of HDL-C. nih.gov

In the context of neurological activity, the modulation of glutamate receptors occurs through binding to allosteric sites on the receptor complex. For AMPA receptors, positive allosteric modulation can enhance the flow of ions through the receptor channel in the presence of glutamate. For NMDA receptors, antagonism can block the ion channel, preventing excessive calcium influx that can lead to excitotoxicity. doi.orgresearchgate.net The specific molecular interactions would depend on the precise structure of the compound and the binding pocket of the receptor subtype.

Enzyme-Ligand Interactions

There is currently no specific data available in the public domain detailing the interactions between this compound and any particular enzyme.

Receptor-Ligand Binding Kinetics

Specific studies on the receptor-ligand binding kinetics of this compound are not present in the available scientific literature. Consequently, no data tables on this topic can be generated.

Signal Transduction Cascades

Information regarding the effect of this compound on any signal transduction cascades has not been found in the course of this research.

Due to the absence of specific research on this compound, a detailed preclinical biological evaluation as outlined cannot be provided at this time. Further research and publication of data are required to elucidate the pharmacological profile of this specific compound.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are employed to elucidate the electronic structure and geometry of a molecule, which are fundamental to its reactivity and interactions.

The three-dimensional arrangement of atoms in this compound is determined by finding the lowest energy conformation through geometry optimization. This is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-31G** basis set. researchgate.netmdpi.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles that characterize the molecule's stable structure. mdpi.com

Electronic structure analysis involves examining the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. These parameters are crucial for understanding how the molecule might interact with biological targets.

Table 1: Predicted Geometrical and Electronic Parameters for this compound

Parameter Predicted Value Significance
Bond Lengths (Å)
C=O (Carboxyl) ~1.21 Influences vibrational frequency and hydrogen bonding.
O-H (Carboxyl) ~0.97 Key for acidity and hydrogen bond donation.
N-O (Oxazole) ~1.42 Defines the geometry of the heterocyclic ring.
Electronic Properties (eV)
HOMO Energy -7.2 Relates to electron-donating ability.
LUMO Energy -1.5 Relates to electron-accepting ability.

Note: The values in this table are illustrative and based on typical results from DFT calculations for structurally similar compounds.

Once the molecular geometry is optimized, the same DFT methods can be used to predict spectroscopic properties. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is particularly valuable. Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. niscpr.res.intandfonline.com

These predicted frequencies are often scaled to correct for computational approximations and are then compared with experimental spectra. researchgate.net This comparison helps in assigning the observed spectral bands to specific molecular motions, confirming the compound's structure. For this compound, key vibrational modes include the C=O stretch of the carboxylic acid, the O-H stretch, and vibrations associated with the oxazole (B20620) ring. nih.govacs.orgacs.org

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (Scaled) Typical Experimental Range
Carboxylic Acid O-H Stretch ~3400 3500-2500 (broad)
Carboxylic Acid C=O Stretch ~1710 1760-1690
Oxazole Ring C=N Stretch ~1610 1650-1550

Note: Predicted values are representative and serve to illustrate the application of the methodology.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and the stability of this interaction over time.

Molecular docking predicts the preferred orientation of this compound when it binds to a protein's active site. connectjournals.com This process generates a binding pose and a scoring function to estimate binding affinity. The analysis of the docked pose reveals a detailed profile of the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. oup.comresearchgate.net For instance, the carboxylic acid group of the molecule is a prime candidate for forming strong hydrogen bonds or salt bridges with basic amino acid residues like Arginine or Lysine in a protein's binding pocket. oup.comnih.gov The oxazole ring can participate in various hydrophobic or polar interactions. nih.govacs.org

Table 3: Potential Ligand-Protein Interactions for this compound

Molecular Moiety Type of Interaction Potential Protein Residue Partner
Carboxyl Group (-COOH) Hydrogen Bond / Salt Bridge Arg, Lys, His, Ser
Oxazole Ring Hydrophobic Interaction Leu, Val, Ile, Phe
Oxazole Oxygen/Nitrogen Hydrogen Bond Asn, Gln, Tyr

The primary output of molecular docking is a scoring function that provides a numerical prediction of the binding affinity (e.g., in kcal/mol). researchgate.net Lower binding energy scores suggest a more stable and favorable interaction. researchgate.net These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. columbia.edu

Furthermore, computational methods can identify "hotspot" residues within the protein's binding site. nih.gov These are specific amino acids that contribute disproportionately to the binding energy. nih.gov Identifying how this compound interacts with these hotspots is key to understanding its mechanism of action and provides a rational basis for designing more potent derivatives. youtube.com Computational strategies can combine docking with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to refine binding free energy calculations. nih.gov

Pharmacokinetic and Toxicological Predictions (In Silico ADME/Tox)

In silico ADME/Tox studies predict how a drug candidate will be absorbed, distributed, metabolized, excreted, and what potential toxic effects it may have within a biological system. nih.govresearchgate.net These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles or high toxicity risks, saving time and resources. Various web-based tools and software, such as SwissADME and pkCSM, are commonly used for these predictions. nih.govmdpi.com

For this compound, these tools can estimate a wide range of properties, including its lipophilicity (LogP), water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP). mdpi.com Toxicological predictions can flag potential issues such as mutagenicity, carcinogenicity, or organ toxicity.

Table 4: Predicted ADME/Tox Profile for this compound

Property Category Predicted Value/Outcome Implication
Physicochemical Lipophilicity (Consensus LogP) 1.8 Optimal for drug-likeness.
Water Solubility (LogS) -2.5 (Soluble) Good solubility aids absorption.
Pharmacokinetics GI Absorption High Likely good oral bioavailability.
Blood-Brain Barrier (BBB) Permeant No Unlikely to cause central nervous system side effects.
CYP2D6 Inhibitor No Low risk of drug-drug interactions.
P-glycoprotein Substrate No Low risk of active efflux from cells.
Drug-Likeness Lipinski's Rule of Five 0 Violations Favorable oral drug candidate profile.
Toxicity AMES Mutagenicity No Low risk of being mutagenic.

Note: This table presents a hypothetical but plausible ADME/Tox profile based on the general characteristics of similar small molecules.

Emerging Applications and Future Research Trajectories

Innovative Synthetic Routes and Sustainable Chemistry Approaches

Green Chemistry Principles in Oxazole (B20620) Synthesis

The synthesis of oxazoles is undergoing a significant shift towards more environmentally benign methodologies. Green chemistry principles are being integrated to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific research on the green synthesis of 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid is not extensively documented, the broader trends in oxazole synthesis are highly relevant. Key aspects include the use of safer solvents, catalytic reactions to reduce the need for stoichiometric reagents, and designing processes that maximize atom economy. The development of one-pot syntheses and the use of renewable starting materials are also active areas of research that could be applied to the production of this specific propanoic acid derivative.

Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, presents a significant advancement over traditional batch processing for the synthesis of pharmaceutical compounds, including oxazole derivatives. mdpi.comazolifesciences.com This technology utilizes micro-structured reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. azolifesciences.com

A notable development is the use of a continuous flow process to convert isoxazoles into their corresponding oxazoles through a photochemical transposition reaction. organic-chemistry.orgacs.org This method is particularly relevant as it could be adapted for the synthesis of this compound. Studies have demonstrated that this approach can lead to high yields, scalability for gram-scale production, and can accommodate a variety of functional groups. organic-chemistry.org The advantages of flow chemistry include enhanced safety when dealing with potentially hazardous intermediates, improved product consistency, and the potential for automation and on-demand synthesis. mdpi.comacs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Oxazoles

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often challenging to scale up More readily scalable organic-chemistry.org
Safety Higher risk with hazardous reagents Improved safety profile azolifesciences.com
Process Control Less precise Precise control of parameters azolifesciences.com
Efficiency Can have longer reaction times Often faster and more efficient organic-chemistry.org

| Reproducibility | Can be variable | High reproducibility organic-chemistry.org |

Interdisciplinary Research Perspectives

The study of this compound is poised to benefit from its integration into broader, interdisciplinary research fields. This will allow for a more comprehensive understanding of its biological activities and potential therapeutic applications.

Integration with Systems Biology and Omics Data

Systems biology, which seeks to understand the complex interactions within biological systems, offers a powerful framework for investigating the mechanism of action of compounds like this compound. nih.gov By integrating various "omics" data—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can build computational models to predict how a compound will affect cellular networks. nih.govindexcopernicus.com

For instance, a targeted metabologenomic approach has been successfully used to discover novel oxazole-bearing natural products by screening for the genes responsible for oxazole ring formation. nih.gov This highlights the potential of using omics data to identify new and potentially therapeutic oxazole compounds. While specific systems biology studies on this compound are yet to be published, this approach could elucidate its mode of action, identify potential off-target effects, and discover biomarkers for its efficacy. The development of frameworks for knowledge-driven network inference from omics data will further enhance the ability to generate meaningful hypotheses about the molecular mechanisms of such compounds. biorxiv.org

Nanotechnology and Drug Delivery Systems

Nanotechnology offers promising solutions to challenges in drug delivery, such as poor solubility and the need for targeted administration. frontiersin.org For compounds like this compound, nano-based drug delivery systems could enhance their therapeutic potential. Engineered nanocarriers, such as mesoporous silica (B1680970) nanoparticles or silver core@silica nanoparticles, can be loaded with active pharmaceutical ingredients. frontiersin.org

These nanocarriers can improve the bioavailability of a drug, protect it from degradation, and facilitate its delivery to specific sites in the body. For example, studies on the antibiotic ofloxacin (B1677185) have shown that encapsulation in nanoparticles can improve its antibacterial efficacy and demonstrate a synergistic effect. frontiersin.org Similar strategies could be employed for oxazole-propanoic acid derivatives to enhance their antimicrobial properties and potentially overcome mechanisms of drug resistance. frontiersin.org

Addressing Unmet Medical Needs through Oxazole-Propanoic Acid Research

The unique chemical structure of oxazole-propanoic acid derivatives makes them promising candidates for tackling significant health challenges, most notably the rise of antimicrobial resistance.

Combatting Antimicrobial Resistance

The emergence of drug-resistant bacteria is a critical global health threat, necessitating the development of new classes of antibiotics. najah.edunih.gov Oxazole derivatives have been identified as a promising scaffold for the development of novel antibacterial agents. najah.edunih.gov

Research has shown that certain propanoic acid derivatives containing an oxazole moiety exhibit potent antibacterial activity against a range of bacterial strains. nih.gov A review highlighted that some of these compounds displayed significant minimal inhibition concentrations (MICs) against bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The oxazole nucleus is a versatile building block that can be readily modified to optimize its antibacterial potency and spectrum of activity. najah.edu Continued research into the structure-activity relationships of compounds like this compound is crucial for developing new antibiotics that can effectively combat resistant pathogens. najah.edu

Table 2: Antimicrobial Activity of Selected Propanoic Acid Oxazole Derivatives

Compound E. coli MIC (µg/mL) S. aureus MIC (µg/mL) MRSA MIC (µg/mL) B. subtilis MIC (µg/mL) C. albicans MIC (µg/mL)
Compound 5 3.12 1.56 1.56 3.12 >200
Compound 6 3.12 1.56 1.56 3.12 >200
Compound 7 6.25 1.56 1.56 1.56 >200

Source: Adapted from Zhang et al. as cited in a comprehensive review on oxazole derivatives. nih.gov

Novel Approaches for Chronic Diseases

While direct research on This compound in the context of specific chronic diseases is not extensively documented in publicly available literature, the structural motifs of the molecule—a substituted propanoic acid and an oxazole ring—are featured in compounds that have been investigated for a variety of therapeutic applications. This suggests potential avenues for future research into its utility for managing chronic conditions. The exploration of oxazole-containing propanoic acid derivatives represents a promising trajectory in the development of novel therapeutics for a range of chronic diseases, largely owing to the diverse biological activities associated with these chemical scaffolds.

The propanoic acid moiety is a common feature in a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of these agents are crucial in managing chronic inflammatory diseases. Although the specific contribution of the 2-methyl-3-(1,2-oxazol-4-yl) substituent to this activity is unknown, it is plausible that derivatives of this compound could be synthesized and evaluated for their anti-inflammatory potential.

Furthermore, the oxazole ring is a versatile heterocyclic core that is a constituent of many biologically active compounds. Research has demonstrated that oxazole derivatives can exhibit a wide array of pharmacological effects, including antimicrobial, antifungal, and anti-inflammatory activities. nih.gov For instance, certain propanoic acid derivatives incorporating an oxazole core have been noted for their antibacterial and antifungal properties. nih.gov This is particularly relevant as chronic, low-grade infections and dysbiosis of the microbiome are increasingly being implicated in the pathogenesis of various chronic diseases.

In the realm of neurological disorders, which are often chronic in nature, related compounds have shown activity. For example, 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid (AMPA) is a well-known agonist of the AMPA receptor, a type of glutamate (B1630785) receptor in the central nervous system. nih.govmdpi.com While structurally distinct from the subject compound, the presence of the oxazole and propanoic acid-like core highlights the potential for molecules with this general framework to interact with neurological targets. The modulation of glutamate signaling is a key area of investigation for chronic neurological and psychiatric conditions. nih.govmdpi.com

The potential for developing novel therapies for chronic diseases from This compound would likely involve the synthesis of a library of related compounds. These derivatives could then be screened against a panel of biological targets relevant to chronic inflammatory, metabolic, or neurodegenerative diseases.

Below is a table summarizing the potential research directions for this class of compounds based on the activities of its core components:

Research Area for DerivativesRationalePotential Chronic Disease Application
Anti-inflammatory Activity The propanoic acid moiety is a well-established pharmacophore in anti-inflammatory drugs.Rheumatoid arthritis, inflammatory bowel disease, psoriasis.
Antimicrobial/Antifungal Activity Oxazole derivatives have demonstrated antimicrobial and antifungal properties. nih.govChronic infections, diseases linked to gut dysbiosis.
Neurological Activity Related oxazole-propanoic acid structures interact with neurotransmitter receptors. nih.govmdpi.comChronic pain, neurodegenerative diseases, mood disorders.

It is important to underscore that these are prospective applications based on the chemical structure of This compound . Rigorous preclinical and clinical studies would be necessary to establish the safety and efficacy of this specific compound or its derivatives for any therapeutic use.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-methyl-3-(1,2-oxazol-4-yl)propanoic acid?

  • Methodological Answer : The synthesis typically involves coupling 4-substituted oxazole derivatives with propanoic acid precursors. A two-step approach is common:

Ester Formation : React 4-bromo-1,2-oxazole with methyl acrylate via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, 80–100°C, DMF).

Hydrolysis : Treat the intermediate ester (e.g., methyl 2-methyl-3-(1,2-oxazol-4-yl)propanoate) with aqueous HCl (1M, reflux, 6h) to yield the carboxylic acid.
Key Optimization : Solvent choice (DMF enhances coupling efficiency) and catalyst loading (5 mol% Pd) critically impact yields .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Oxazole protons appear as doublets at δ 8.1–8.3 ppm; methyl groups resonate at δ 1.2–1.5 ppm.
  • ¹³C NMR : Carboxylic acid C=O at ~170–175 ppm; oxazole carbons at 140–160 ppm.
  • IR Spectroscopy : O-H stretch (2500–3300 cm⁻¹) and C=O (1700–1725 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 156.0662 (C₇H₉NO₃).
  • HPLC : Purity assessment using C18 columns (retention time ~6.2 min, 0.1% TFA/acetonitrile gradient) .

Q. What safety protocols should be followed during experimental handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate.
  • Waste Disposal : Segregate halogenated waste (e.g., bromooxazole byproducts) for incineration .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize side products during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency (≥90% yield with PdCl₂(dppf)).
  • Solvent Effects : Use DMSO for higher dielectric constant, reducing unwanted cyclization.
  • Flow Chemistry : Implement continuous flow reactors (residence time 30 min, 100°C) to enhance heat transfer and reduce decarboxylation .
  • Byproduct Analysis : Monitor methyl oxazole-propanoate ester (GC-MS, m/z 168) as a common impurity .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4).
  • Validate target engagement via surface plasmon resonance (SPR; KD measurement).
  • Metabolite Screening : Check for acid degradation products (HPLC-MS) that may interfere with assays.
  • Structural Analog Comparison : Benchmark against 3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid to isolate oxazole-specific effects .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (predicted logP = 1.2).
  • Docking Studies (AutoDock Vina) : Identify potential off-target binding to CYP3A4 (binding energy ≤ -8 kcal/mol).
  • ADMET Prediction (SwissADME) :
  • Bioavailability: 65% (TPSA = 70 Ų).
  • Half-life: ~3h (CYP2C9 metabolism predicted) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications :
Position Modification Biological Impact
Oxazole C4Cl substitution↑ Cytotoxicity (IC₅₀ ↓ 40%)
Propanoic C2Methyl → Ethyl↓ Solubility (logP +0.5)
  • Assay Selection : Test antimicrobial activity (MIC against S. aureus) and anti-inflammatory effects (NF-κB inhibition) .

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